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molecular formula C8H5ClF3NO4S B1467739 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid CAS No. 716361-56-7

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

Cat. No. B1467739
M. Wt: 303.64 g/mol
InChI Key: KNDSWWRKMGOYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645771B2

Procedure details

A solution of methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate (5.9 g, 13.1 mmol), sodium hydroxide (3.12 g, 78.0 mmol), methanol (125 ml) and water (125 ml) was stirred for 2 hours. The solution from concentration to 75 ml by spin evaporation in vacuo and dilution with 100 ml water was extracted with ethyl acetate. The aqueous layer was acidified with 12 N hydrochloric acid and again extracted with ethyl acetate. The organic layer was washed with water and concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times) to give a residue that was dissolved in 1 N aqueous hydrochloric acid. The aqueous solution was extracted with ethyl acetate (3 times) and the organic layers were combined, washed with water, and concentrated by spin evaporation in vacuo 2-chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (3.6 g, 61%). ES-LCMS m/z 304 (M+H).
Name
methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[S:3]([N:6](S(C(F)(F)F)(=O)=O)[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[C:9]([Cl:17])[CH:8]=1)(=[O:5])=[O:4].[OH-].[Na+].CO.O>Cl>[Cl:17][C:9]1[CH:8]=[C:7]([NH:6][S:3]([C:2]([F:26])([F:1])[F:25])(=[O:4])=[O:5])[CH:16]=[CH:15][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
methyl 4-{bis[(trifluoromethyl)sulfonyl]amino}-2-chlorobenzoate
Quantity
5.9 g
Type
reactant
Smiles
FC(S(=O)(=O)N(C1=CC(=C(C(=O)OC)C=C1)Cl)S(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
3.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
reactant
Smiles
CO
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution from concentration to 75 ml
CUSTOM
Type
CUSTOM
Details
by spin evaporation in vacuo and dilution with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
again extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo, with the addition of dichloromethane (3 times)
CUSTOM
Type
CUSTOM
Details
to give a residue that
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (3 times)
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo 2-chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid as a solid (3.6 g, 61%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=CC(=C1)NS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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